molecular formula C6H8Cl2N2O2 B157158 3,6-Bis(chloromethyl)piperazine-2,5-dione CAS No. 182878-29-1

3,6-Bis(chloromethyl)piperazine-2,5-dione

Cat. No.: B157158
CAS No.: 182878-29-1
M. Wt: 211.04 g/mol
InChI Key: UJDFUUWGCSFGOJ-UHFFFAOYSA-N
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Description

3,6-Bis(chloromethyl)piperazine-2,5-dione is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is a cyclic urea derivative with two chloromethyl groups attached to the piperazine ring. It is known for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(chloromethyl)piperazine-2,5-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(chloromethyl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

3,6-Bis(chloromethyl)piperazine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of polymers and other materials with specialized properties.

Comparison with Similar Compounds

Similar Compounds

    Bis(phthalimido)piperazine: Another piperazine derivative with antimicrobial properties.

    Bis(3-aminopropyl)piperazine: Known for its use in the synthesis of biologically active molecules.

    2,3-Dihydro-phthalazine-1,4-dione: A related compound with potential therapeutic applications.

Uniqueness

3,6-Bis(chloromethyl)piperazine-2,5-dione is unique due to its dual chloromethyl groups, which confer high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

3,6-bis(chloromethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2N2O2/c7-1-3-5(11)10-4(2-8)6(12)9-3/h3-4H,1-2H2,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDFUUWGCSFGOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(C(=O)N1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00313541
Record name 3,6-bis(chloromethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15948-95-5
Record name NSC271941
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-bis(chloromethyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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